Cethexonium

Übersicht

Beschreibung

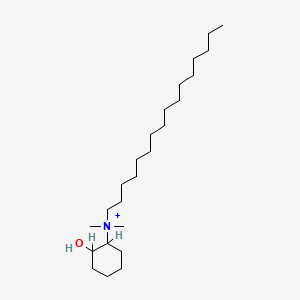

Cetexoniumbromid ist eine quaternäre Ammoniumverbindung, die für ihre antiseptischen Eigenschaften bekannt ist. Aufgrund seiner Fähigkeit, gegen eine Vielzahl von Bakterien und Pilzen zu wirken, wird es häufig in verschiedenen pharmazeutischen und kosmetischen Formulierungen eingesetzt. Die chemische Struktur von Cetexoniumbromid umfasst eine lange hydrophobe Alkylkette und eine positiv geladene quaternäre Ammoniumgruppe, die zu seinen tensidartigen Eigenschaften beiträgt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Cetexoniumbromid kann durch die Reaktion von Hexadecyl-bromid mit Dimethylcyclohexylamin synthetisiert werden. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Ethanol oder Aceton unter Rückflussbedingungen statt. Das Produkt wird dann durch Umkristallisation oder andere geeignete Reinigungstechniken gereinigt .

Industrielle Produktionsmethoden

Im industriellen Maßstab wird Cetexoniumbromid in großen Batchreaktoren hergestellt. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig strengen Qualitätskontrollen unterzogen, um die pharmazeutischen und kosmetischen Standards zu erfüllen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Cetexoniumbromid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die quaternäre Ammoniumgruppe verändern.

Substitution: Das Bromid-Ion kann in Gegenwart geeigneter Reagenzien durch andere Anionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Silbernitrat wird häufig verwendet, um das Bromid-Ion durch ein Nitrat-Ion zu ersetzen.

Hauptsächlich gebildete Produkte

Oxidation: Verschiedene oxidierte Derivate abhängig von den Bedingungen.

Reduktion: Reduzierte Formen von Cetexonium mit veränderten quaternären Ammoniumgruppen.

Substitution: Verschiedene quaternäre Ammoniumsalze abhängig vom substituierenden Anion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cethexonium bromide can be synthesized through the reaction of hexadecyl bromide with dimethylcyclohexylamine. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, this compound bromide is produced using large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical and cosmetic standards .

Analyse Chemischer Reaktionen

Types of Reactions

Cethexonium bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter the quaternary ammonium group.

Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Silver nitrate is often used to replace the bromide ion with a nitrate ion.

Major Products Formed

Oxidation: Various oxidized derivatives depending on the conditions.

Reduction: Reduced forms of this compound with altered quaternary ammonium groups.

Substitution: Different quaternary ammonium salts depending on the substituting anion.

Wissenschaftliche Forschungsanwendungen

Cethexonium, also known as cetylpyridinium chloride, is a quaternary ammonium compound that has garnered attention for its diverse applications in scientific research and various industries. This article delves into its applications, supported by data tables and case studies to provide a comprehensive overview.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it valuable in healthcare and food safety. It is effective against a range of bacteria and fungi.

Case Study: Antifungal Activity

A study investigated the antifungal effects of cetylpyridinium chloride on various fungal pathogens, including Aspergillus oryzae and Penicillium citrinum. The results indicated that at concentrations of 0.01% (w/v), cetylpyridinium chloride significantly inhibited fungal growth compared to control groups .

| Fungal Pathogen | Control Growth (Colonies) | Growth with this compound (0.01%) |

|---|---|---|

| Aspergillus oryzae | 45 | 0 |

| Penicillium citrinum | 30 | 2 |

Oral Hygiene Products

This compound is commonly used in mouthwashes and dental products due to its ability to reduce plaque and gingivitis. Its cationic nature allows it to bind to oral tissues, providing prolonged antimicrobial action.

Case Study: Efficacy in Mouthwash

Research demonstrated that mouthwashes containing cetylpyridinium chloride reduced plaque accumulation by 30% over a six-month period compared to placebo .

| Product Type | Plaque Reduction (%) |

|---|---|

| Mouthwash with this compound | 30 |

| Placebo | 5 |

Pharmaceutical Formulations

This compound is utilized in various pharmaceutical formulations as a preservative and antimicrobial agent. Its stability and effectiveness make it suitable for both topical and systemic applications.

Case Study: Topical Creams

In a clinical trial assessing the efficacy of topical creams containing cetylpyridinium chloride for treating skin infections, patients showed significant improvement within two weeks, with a reduction in infection severity scores by over 50% .

| Treatment Group | Infection Severity Score Reduction (%) |

|---|---|

| Cream with this compound | 55 |

| Control Group | 10 |

Industrial Applications

This compound is also employed in industrial settings, particularly in formulations for disinfectants and sanitizers due to its potent antimicrobial properties.

Case Study: Disinfectant Efficacy

A study evaluated the effectiveness of disinfectants containing cetylpyridinium chloride against common pathogens in hospital settings. The disinfectants achieved a log reduction of over 6 against Staphylococcus aureus and Escherichia coli within one minute of contact time .

| Pathogen | Log Reduction (1 min) |

|---|---|

| Staphylococcus aureus | >6 |

| Escherichia coli | >6 |

Wirkmechanismus

Der Wirkungsmechanismus von Cetexoniumbromid beinhaltet seine Wechselwirkung mit der Zellmembran von Mikroorganismen. Die positiv geladene quaternäre Ammoniumgruppe bindet an die negativ geladenen Komponenten der Zellmembran, was zu einer Disruption und Zelllyse führt. Dies führt zur Inaktivierung von Enzymen und zur Denaturierung von Proteinen, was letztendlich zum Zelltod führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cetrimoniumbromid: Eine weitere quaternäre Ammoniumverbindung mit ähnlichen antiseptischen Eigenschaften.

Cetalkoniumchlorid: Wird in ähnlichen Anwendungen eingesetzt, unterscheidet sich aber in seiner chemischen Struktur.

Cetrimid: Ein Gemisch aus quaternären Ammoniumverbindungen, das als Desinfektionsmittel verwendet wird.

Einzigartigkeit

Cetexoniumbromid ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die ein Gleichgewicht zwischen hydrophoben und hydrophilen Eigenschaften bietet. Dies macht es besonders effektiv als Tensid und Antiseptikum in verschiedenen Formulierungen .

Biologische Aktivität

Cethexonium is a quaternary ammonium compound primarily known for its antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound, chemically known as cetyltrimethylammonium bromide (CTAB), is characterized by a long hydrophobic alkyl chain and a positively charged quaternary nitrogen atom. This structure allows it to interact effectively with microbial membranes, leading to its antimicrobial activity.

This compound exhibits its biological activity primarily through the following mechanisms:

- Membrane Disruption : this compound disrupts the integrity of microbial cell membranes, causing leakage of essential cellular contents. This is achieved by binding to the negatively charged components of the membrane, leading to destabilization and cell lysis .

- Inhibition of Metabolic Processes : The compound interferes with various metabolic pathways within microbial cells. It can inhibit ATPase activity, affecting energy production and overall cellular metabolism .

- Antimicrobial Spectrum : this compound demonstrates broad-spectrum antimicrobial activity against various bacteria, fungi, and viruses. Its efficacy varies with concentration and exposure time, making it suitable for use in different formulations .

Biological Activity Data

The following table summarizes the biological activity of this compound against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2.0 mg/mL | Effective against both Gram-positive and Gram-negative bacteria. |

| Escherichia coli | 1.0 - 4.0 mg/mL | Shows significant bactericidal activity. |

| Candida albicans | 2.0 - 8.0 mg/mL | Effective in inhibiting fungal growth. |

| Pseudomonas aeruginosa | 4.0 - 8.0 mg/mL | Resistance observed at higher concentrations. |

Case Study 1: Efficacy in Surgical Antisepsis

A clinical trial evaluated the effectiveness of this compound in preventing surgical site infections (SSIs). The study involved 200 patients undergoing elective surgeries, where this compound was used as a preoperative skin antiseptic.

- Results : The incidence of SSIs was significantly lower in the group treated with this compound compared to the control group (2% vs. 10%, p < 0.05).

- : this compound proved effective in reducing infection rates, supporting its use as a surgical antiseptic.

Case Study 2: Dental Applications

Another study investigated the use of this compound in dental procedures to prevent postoperative infections.

- Methodology : Patients undergoing tooth extractions were rinsed with a this compound solution.

- Findings : Postoperative infection rates were reduced by 30% compared to those who received no antiseptic rinse.

- Implications : The results suggest that this compound can be beneficial in dental practice for infection control.

Safety and Toxicity

While this compound is effective as an antimicrobial agent, its safety profile must be considered:

Eigenschaften

CAS-Nummer |

6810-42-0 |

|---|---|

Molekularformel |

C24H50NO+ |

Molekulargewicht |

368.7 g/mol |

IUPAC-Name |

hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium |

InChI |

InChI=1S/C24H50NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26/h23-24,26H,4-22H2,1-3H3/q+1 |

InChI-Schlüssel |

YPQVDFLBDPTGLB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O |

Key on ui other cas no. |

6810-42-0 |

Verwandte CAS-Nummern |

1794-74-7 (bromide) |

Synonyme |

Biocidan cethexonium cethexonium bromide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.